Atogepant

Beschreibung

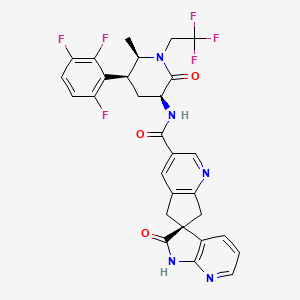

Structure

3D Structure

Eigenschaften

IUPAC Name |

(3S)-N-[(3S,5S,6R)-6-methyl-2-oxo-1-(2,2,2-trifluoroethyl)-5-(2,3,6-trifluorophenyl)piperidin-3-yl]-2-oxospiro[1H-pyrrolo[2,3-b]pyridine-3,6'-5,7-dihydrocyclopenta[b]pyridine]-3'-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H23F6N5O3/c1-13-16(22-18(30)4-5-19(31)23(22)32)8-20(26(42)40(13)12-29(33,34)35)38-25(41)15-7-14-9-28(10-21(14)37-11-15)17-3-2-6-36-24(17)39-27(28)43/h2-7,11,13,16,20H,8-10,12H2,1H3,(H,38,41)(H,36,39,43)/t13-,16-,20+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIVUCLWGARAQIO-OLIXTKCUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(CC4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C[C@@H](C(=O)N1CC(F)(F)F)NC(=O)C2=CC3=C(C[C@@]4(C3)C5=C(NC4=O)N=CC=C5)N=C2)C6=C(C=CC(=C6F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H23F6N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901337079 | |

| Record name | Atogepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

603.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Practically insoluble in water | |

| Record name | Atogepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1374248-81-3 | |

| Record name | Atogepant [USAN:INN:WHO-DD] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374248813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atogepant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16098 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atogepant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901337079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATOGEPANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CRV8RR151 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Atogepant's Mechanism of Action in Trigeminal Ganglion Neurons: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed examination of the molecular and cellular mechanisms by which atogepant, a small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, exerts its therapeutic effects within the trigeminal ganglion. It synthesizes preclinical data to elucidate its binding kinetics, downstream signaling blockade, and differential effects on specific neuronal subtypes involved in migraine pathophysiology.

Introduction to this compound and CGRP in Migraine Pathophysiology

Migraine is a debilitating neurological disorder characterized by severe headaches and associated symptoms. A key player in its pathogenesis is the calcitonin gene-related peptide (CGRP), a 37-amino acid neuropeptide released from trigeminal ganglion neurons.[1][2] During a migraine attack, CGRP is released from the peripheral and central endings of these neurons, leading to vasodilation, neurogenic inflammation, and nociceptive transmission, which collectively contribute to migraine pain.[1][2][3]

This compound is an orally administered, small-molecule CGRP receptor antagonist, or "gepant," approved for the preventive treatment of both episodic and chronic migraine.[1][4][5] Its primary mechanism involves blocking CGRP signaling to prevent the sensitization of the trigeminovascular system.[6][7] Unlike monoclonal antibodies that target the CGRP ligand or its receptor, this compound offers oral administration and acts as a competitive antagonist at the receptor level.[8][9] This guide focuses on its specific actions on trigeminal ganglion neurons.

Core Mechanism: Competitive Antagonism at the CGRP Receptor

This compound functions by directly and competitively blocking the CGRP receptor, which is a heterodimer composed of two protein subunits: the Calcitonin Receptor-Like Receptor (CLR) and Receptor Activity-Modifying Protein 1 (RAMP1).[1][10] This receptor is a class B G-protein-coupled receptor (GPCR).[6]

Upon binding, CGRP normally activates a Gs-protein-mediated signaling cascade. This leads to the stimulation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[1][8] The subsequent increase in intracellular cAMP activates Protein Kinase A (PKA), promoting downstream events that lead to neuronal sensitization and vasodilation.[1] this compound physically occupies the receptor's binding site, preventing CGRP from initiating this cascade.[3] This blockade of CGRP-stimulated cAMP accumulation is a central element of its action.[1][8]

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound – an orally-administered CGRP antagonist – attenuates activation of meningeal nociceptors by CSD - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Novel Oral CGRP Receptor Antagonist this compound in the Prevention of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vjneurology.com [vjneurology.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacologic characterization of this compound: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the CGRP Receptor Binding Affinity and Kinetics of Atogepant

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding characteristics of atogepant, a small molecule calcitonin gene-related peptide (CGRP) receptor antagonist. This compound is approved for the preventive treatment of migraine, a neurological disease in which CGRP plays a critical pathophysiological role.[1][2] Understanding the affinity and kinetics of this compound's interaction with the CGRP receptor is fundamental to comprehending its mechanism of action and clinical efficacy.

This compound Binding Affinity

Binding affinity describes the strength of the interaction between a ligand (this compound) and its receptor (CGRP receptor). It is typically quantified by the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀). This compound demonstrates a high-affinity, picomolar binding to the human CGRP receptor, indicating a potent and strong interaction.

Data Summary: this compound Binding Affinity

| Parameter | Receptor Target | Value (nM) | Cell Line/System |

|---|---|---|---|

| Kᵢ | Cloned Human CGRP Receptor | 0.015 ± 0.002 | - |

| Kᵢ | Native Human CGRP Receptor | 0.026 ± 0.005 | SK-N-MC cells |

| Kᵢ | Rhesus CGRP Receptor | 0.009 ± 0.001 | - |

| IC₅₀ | Human α-CGRP Stimulated cAMP | 0.026 | HEK293 cells |

| IC₅₀ | Amylin₁ Receptor | 2.4 | - |

The low picomolar Kᵢ and IC₅₀ values signify that very low concentrations of this compound are required to occupy and inhibit the CGRP receptor, underlying its high potency as an antagonist.[2][3] Its selectivity is also noteworthy; while it shows some affinity for the related amylin₁ receptor, it is significantly more potent at the CGRP receptor.[3]

This compound Binding Kinetics

Binding kinetics describe the rate at which a drug associates and dissociates from its target. These parameters, the association rate constant (kₒₙ) and the dissociation rate constant (kₒff), provide deeper insight into the dynamic nature of the drug-receptor interaction beyond equilibrium affinity measurements.

Data Summary: this compound Binding Kinetics at the Human CGRP Receptor

| Parameter | Description | Value |

|---|---|---|

| Kₑq (Kₐ) | Equilibrium Dissociation Constant | 0.03 nM |

| kₒₙ | Association Rate Constant | 6.7 x 10⁸ M⁻¹ min⁻¹ |

| kₒff | Dissociation Rate Constant | 0.03 min⁻¹ |

| t₁/₂ | Dissociation Half-life | 40 minutes |

Source:[2]

The data indicates that this compound possesses a rapid association rate and a relatively fast dissociation rate, characteristic of a reversible antagonist.[2] The dissociation half-life of 40 minutes suggests that while the binding is strong, it is not permanent, allowing for a dynamic equilibrium in the body.[2] This kinetic profile is consistent with its mechanism as an oral preventive treatment for migraine.[1][5]

Experimental Protocols & Workflows

The binding parameters of this compound were determined using established in vitro pharmacological assays. Below are detailed methodologies for these key experiments.

This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the target receptor. The affinity (Kᵢ) of the test compound is calculated from its IC₅₀ value.

Protocol:

-

Membrane Preparation: Membranes are prepared from SK-N-MC cells, which endogenously express the human CGRP receptor. Cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The final pellet is resuspended in an assay buffer.[6]

-

Assay Setup: The assay is conducted in 96-well plates. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled CGRP analog (e.g., ¹²⁵I-CGRP), and varying concentrations of unlabeled this compound.[3][6]

-

Incubation: The plates are incubated to allow the binding reaction to reach equilibrium.

-

Separation: The reaction is terminated by rapid vacuum filtration through a filter mat, which traps the receptor-bound radioligand while unbound radioligand passes through.[6]

-

Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A non-linear regression analysis is used to determine the IC₅₀ value, which is then converted to the Kᵢ value using the Cheng-Prusoff equation.

This assay measures this compound's ability to inhibit the downstream signaling of the CGRP receptor in a cellular context. The CGRP receptor is coupled to a Gαs protein, and its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[7]

Protocol:

-

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells, engineered to express the human CGRP receptor, are cultured and seeded into assay plates.[3]

-

Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Stimulation: Cells are then stimulated with a fixed concentration of human α-CGRP to activate the receptors and induce cAMP production.

-

Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit (e.g., HTRF, ELISA).

-

Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound. A dose-response curve is generated to determine the IC₅₀, representing the concentration of this compound that inhibits 50% of the CGRP-stimulated cAMP response.

CGRP Receptor Signaling Pathway

This compound exerts its therapeutic effect by blocking the canonical CGRP signaling pathway. The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[8][9] Binding of the CGRP peptide to this complex primarily activates the Gαs protein signaling cascade.

Signaling Cascade:

-

Binding: CGRP binds to the CLR/RAMP1 receptor complex.

-

G-Protein Activation: The receptor activates the associated Gαs protein.

-

Adenylyl Cyclase Activation: Gαs stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[7]

-

PKA Activation: Increased intracellular cAMP levels activate Protein Kinase A (PKA).[2]

-

Downstream Effects: PKA phosphorylates various downstream targets, leading to cellular responses such as vasodilation and nociceptive signaling, which are implicated in migraine pathophysiology.[2][5]

This compound, as a competitive antagonist, binds to the CGRP receptor and prevents CGRP from initiating this signaling cascade, thereby blocking its pro-migraine effects.[2][10]

References

- 1. This compound: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacologic characterization of this compound: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Molecular pharmacology of Atogepant at the CGRP receptor complex

An In-depth Technical Guide on the Molecular Pharmacology of Atogepant at the CGRP Receptor Complex

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is an orally administered, small-molecule antagonist of the calcitonin gene-related peptide (CGRP) receptor, approved for the preventive treatment of migraine.[1][2][3] This document provides a detailed overview of the molecular pharmacology of this compound, focusing on its interaction with the CGRP receptor complex. It includes quantitative data on binding affinity and functional potency, detailed experimental methodologies, and visualizations of key signaling pathways and workflows. The primary mechanism of this compound involves competitively blocking CGRP from binding to its receptor, thereby inhibiting the downstream signaling cascades implicated in migraine pathophysiology, such as neurogenic inflammation and vasodilation.[1][4][5]

The CGRP Receptor Complex and its Role in Migraine

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide that plays a crucial role in the pathogenesis of migraine.[1][6] During a migraine attack, CGRP is released from trigeminal nerve fibers, leading to vasodilation of cranial blood vessels and transmission of pain signals.[4][7] The CGRP receptor is a heteromeric complex composed of three essential protein subunits:

-

Calcitonin Receptor-Like Receptor (CLR): A class B G-protein coupled receptor (GPCR) that forms the core of the receptor.[8]

-

Receptor Activity-Modifying Protein 1 (RAMP1): A single-pass transmembrane protein required for the transport of CLR to the cell surface and for high-affinity CGRP binding.[1][8]

-

Receptor Component Protein (RCP): An intracellular protein necessary for G-protein coupling and signal transduction upon receptor activation.[1][2]

Activation of this receptor complex, primarily on vascular smooth muscle cells and neurons, initiates a signaling cascade that contributes to the pain and associated symptoms of migraine.[1][4]

This compound: Mechanism of Action at the CGRP Receptor

This compound functions as a potent, selective, and competitive antagonist at the human CGRP receptor.[1][5][9] By occupying the receptor's binding site, it directly prevents the binding of CGRP. This blockade inhibits the subsequent activation of adenylyl cyclase and the accumulation of intracellular cyclic adenosine monophosphate (cAMP), a key second messenger in the CGRP signaling pathway.[1][5] The antagonistic activity of this compound effectively curtails CGRP-mediated effects such as neurogenic inflammation and vasodilation, which are central to migraine attacks.[2][4] With limited brain penetration, this compound is believed to exert its therapeutic effects primarily at peripheral sites of the trigeminovascular system, outside the blood-brain barrier.[1]

Quantitative Pharmacology Data

The potency and affinity of this compound have been extensively characterized through in vitro assays. The following tables summarize the key quantitative data.

Table 1: this compound Binding Affinity (Kᵢ) at CGRP Receptors

| Species/Receptor Type | Kᵢ (nM) | Reference(s) |

| Human (cloned) | 0.015 ± 0.002 | [1][5] |

| Human (native) | 0.026 ± 0.005 | [1] |

| Rhesus | 0.009 ± 0.001 | [1] |

| Mouse | 0.13 | [10] |

| Rat | 0.7 | [5] |

| Dog | 1.2 | [5] |

| Rabbit | 2.1 | [10] |

Table 2: this compound Functional Antagonist Potency (IC₅₀) and Selectivity

| Receptor | Assay Type | IC₅₀ (nM) | Reference(s) |

| Human CGRP | cAMP Accumulation | 0.026 | [1][5] |

| Rhesus CGRP | cAMP Accumulation | 0.045 ± 0.005 | [5] |

| Amylin 1 (AMY₁) | cAMP Accumulation | 2.4 | [1][5] |

| Adrenomedullin 1 (AM₁) | cAMP Accumulation | >18,000 | [10] |

| Adrenomedullin 2 (AM₂) | cAMP Accumulation | 400 | [10] |

| Calcitonin (CTR) | cAMP Accumulation | 6,274 | [10] |

| Amylin 3 (AMY₃) | cAMP Accumulation | 1,418 | [10] |

This compound demonstrates high selectivity, with an IC₅₀ for the CGRP receptor that is over 92-fold lower than for the closely related AMY₁ receptor.[1] In a broader screening panel, this compound showed no significant activity against 116 other targets at concentrations up to 10 μM.[1]

Signaling Pathway Visualization

The binding of CGRP to its receptor activates a Gαs-protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This compound competitively blocks this initial binding step.

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Novel Oral CGRP Receptor Antagonist this compound in the Prevention of Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Calcitonin gene-related peptide (CGRP): Role in migraine pathophysiology and therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Calcitonin Gene-Related Peptide Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Pharmacologic characterization of this compound: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Atogepant's Modulation of Neurogenic Inflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of atogepant, a potent, orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, in the modulation of neurogenic inflammation pathways implicated in migraine pathophysiology. This compound is approved for the preventive treatment of both episodic and chronic migraine.[1] This document provides a comprehensive overview of its mechanism of action, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key pathways and workflows.

Introduction to Neurogenic Inflammation in Migraine

Migraine is a complex neurological disorder characterized by debilitating headaches, often accompanied by sensory disturbances. A key contributor to migraine pain is neurogenic inflammation, a process initiated by the activation of the trigeminovascular system.[1] During a migraine attack, trigeminal ganglion neurons release vasoactive neuropeptides, most notably CGRP.[1] Elevated levels of CGRP trigger a cascade of events including vasodilation of cranial blood vessels, plasma protein extravasation, and mast cell degranulation, leading to the sensitization of nociceptive nerve fibers and the perception of pain.[2][3]

This compound: A Targeted Approach to CGRP Receptor Antagonism

This compound is a "gepant," a class of small-molecule CGRP receptor antagonists.[4] Its primary mechanism of action is the competitive and reversible blockade of the CGRP receptor, thereby preventing the binding of CGRP and inhibiting its downstream signaling pathways.[5] This targeted action effectively mitigates the key drivers of neurogenic inflammation. This compound has demonstrated high affinity and selectivity for the human CGRP receptor.[5]

Mechanism of Action at the CGRP Receptor

The CGRP receptor is a complex of three proteins: the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor; Receptor Activity-Modifying Protein 1 (RAMP1); and the CGRP-receptor component protein (CRCP). This compound binds to this complex, preventing the conformational changes induced by CGRP binding and thereby blocking the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[6] The reduction in intracellular cAMP levels leads to the attenuation of CGRP-mediated vasodilation and a decrease in the release of pro-inflammatory mediators.

Quantitative Data on this compound's Efficacy

The efficacy of this compound in modulating neurogenic inflammation pathways has been substantiated through a robust body of preclinical and clinical data.

Preclinical Data

Preclinical studies have demonstrated this compound's potent antagonism of the CGRP receptor and its effects in models of neurogenic inflammation.

| Parameter | Species/Model | Result | Reference |

| Binding Affinity (Ki) | Human CGRP Receptor (HEK293 cells) | 0.011 nM | [5] |

| Functional Potency (IC50) | CGRP-stimulated cAMP production (SK-N-MC cells) | 0.16 nM | [2] |

| Inhibition of CGRP-induced Vasodilation | Rhesus Monkey (Capsaicin-induced dermal vasodilation) | Significant inhibition | [5] |

| Inhibition of Neuronal Firing | Rat Trigeminal Ganglion Neurons (Aδ-fibers) | Significant reduction in firing rate | [7] |

| Inhibition of Dural Plasma Protein Extravasation | Rat | Significant inhibition | [2] |

Clinical Data

Multiple Phase 3 clinical trials have established the efficacy and safety of this compound for the preventive treatment of migraine.

| Trial | Population | This compound Dose | Change from Baseline in Mean Monthly Migraine Days (vs. Placebo) | Reference |

| ADVANCE | Episodic Migraine | 10 mg QD | -3.7 days | [8] |

| 30 mg QD | -3.9 days | [8] | ||

| 60 mg QD | -4.2 days | [8] | ||

| PROGRESS | Chronic Migraine | 30 mg BID | -2.7 days | [9] |

| 60 mg QD | -1.9 days | [9] |

Key Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro CGRP Receptor Antagonism: cAMP Accumulation Assay

This assay quantifies the ability of this compound to inhibit CGRP-induced cAMP production in cells expressing the CGRP receptor.

Objective: To determine the functional potency (IC50) of this compound.

Materials:

-

Human Embryonic Kidney (HEK293) cells stably expressing the human CGRP receptor (CLR/RAMP1) or SK-N-MC cells endogenously expressing the receptor.

-

Cell culture medium (e.g., DMEM) with supplements.

-

This compound.

-

Human α-CGRP.

-

cAMP assay kit (e.g., HTRF or AlphaScreen).

-

384-well white plates.

Procedure:

-

Cell Culture: Culture HEK293-hCGRPR or SK-N-MC cells under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Seed cells into 384-well plates at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer.

-

Antagonist Incubation: Add the this compound dilutions to the cell plates and incubate for 30 minutes at room temperature.

-

Agonist Stimulation: Add a fixed concentration of human α-CGRP (typically the EC80 concentration) to all wells except the negative control.

-

Incubation: Incubate the plates for 30-60 minutes at 37°C.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In Vivo Inhibition of Neurogenic Vasodilation: Capsaicin-Induced Dermal Vasodilation (CIDV) Model

This in vivo model assesses the ability of this compound to block CGRP-mediated vasodilation, a hallmark of neurogenic inflammation.

Objective: To evaluate the in vivo efficacy of this compound in a model of neurogenic inflammation.

Materials:

-

Rhesus monkeys or rats.

-

This compound (formulated for oral or intravenous administration).

-

Capsaicin solution (e.g., 0.1% in ethanol).

-

Laser Doppler perfusion imager.

-

Anesthesia.

Procedure:

-

Animal Preparation: Anesthetize the animal and shave a small area on the forearm or abdomen.

-

Baseline Measurement: Acclimatize the animal and obtain a baseline dermal blood flow measurement of the prepared area using the laser Doppler imager.

-

Drug Administration: Administer this compound or vehicle to the animal via the chosen route.

-

Capsaicin Application: At a predetermined time point after drug administration, topically apply a fixed volume of capsaicin solution to the prepared skin area.

-

Blood Flow Measurement: Continuously or at fixed intervals, measure the dermal blood flow over the capsaicin-treated area for a defined period (e.g., 30-60 minutes).

-

Data Analysis: Calculate the area under the curve (AUC) of the change in dermal blood flow from baseline. Compare the AUC between the this compound-treated and vehicle-treated groups to determine the percentage of inhibition of the capsaicin-induced vasodilation.

This compound's Impact on Trigeminal Neuron Activity

Preclinical studies have directly investigated the effect of this compound on the activity of trigeminal ganglion neurons, the source of CGRP in the trigeminovascular system.

Experimental Approach: Single-unit extracellular recordings from trigeminal ganglion neurons in anesthetized rats are used to measure the firing frequency of C- and Aδ-fibers, which are involved in pain transmission.

Key Findings:

-

This compound has been shown to significantly reduce the firing rate of Aδ-fibers in the trigeminal ganglion, which are believed to be key mediators of the sharp, well-localized pain of migraine.[7]

-

The inhibitory effect on neuronal firing provides direct evidence for this compound's ability to dampen the hyperexcitability of the trigeminal system that underlies migraine attacks.

Conclusion

This compound represents a significant advancement in the preventive treatment of migraine, offering a targeted mechanism of action that directly addresses the underlying pathophysiology of neurogenic inflammation. Its potent and selective antagonism of the CGRP receptor effectively inhibits the cascade of events initiated by CGRP release, leading to a reduction in the frequency and severity of migraine attacks. The comprehensive preclinical and clinical data, supported by well-defined experimental models, provide a strong foundation for the continued use and investigation of this compound in the management of migraine. This technical guide serves as a resource for researchers and clinicians seeking a deeper understanding of this compound's role in modulating neurogenic inflammation pathways.

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. The novel anti-migraine agent rizatriptan inhibits neurogenic dural vasodilation and extravasation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Pharmacologic characterization of this compound: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological characterization of ubrogepant and this compound in cAMP assays at human, rat, and mouse calcitonin family receptors in transfected cells. | Read by QxMD [read.qxmd.com]

- 7. Novel insight into this compound mechanisms of action in migraine prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. Efficacy of this compound in Chronic Migraine With and Without Acute Medication Overuse in the Randomized, Double-Blind, Phase 3 PROGRESS Trial - PMC [pmc.ncbi.nlm.nih.gov]

Atogepant's Dichotomous Effect on CGRP Signaling: A Technical Guide to its Peripheral and Central Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Published: December 13, 2025

Abstract

Atogepant, an orally administered small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, is approved for the preventive treatment of migraine.[1] Its efficacy stems from the modulation of the CGRP pathway, a critical component in migraine pathophysiology. This technical guide provides an in-depth analysis of this compound's mechanism of action, dissecting its effects on both peripheral and central CGRP signaling. Through a synthesis of preclinical and clinical data, we delineate how this compound's primary peripheral action effectively prevents the central neuronal changes associated with migraine. This document summarizes key quantitative pharmacological data, details the experimental protocols used to elucidate its function, and provides visual representations of the core signaling and experimental pathways.

The Role of CGRP in Migraine Pathophysiology

Calcitonin gene-related peptide (CGRP) is a 37-amino acid neuropeptide integral to the pathogenesis of migraine, acting at both peripheral and central sites.[2]

-

Peripheral Nervous System: In the periphery, CGRP is released from the trigeminal ganglion neurons that innervate the meningeal blood vessels. This release triggers vasodilation, degranulation of mast cells, and a cascade of neurogenic inflammation. These events lead to the sensitization of peripheral trigeminal nociceptors, which are responsible for generating the throbbing pain of a migraine headache.[2]

-

Central Nervous System: The persistent barrage of nociceptive signals from sensitized peripheral neurons travels to the trigeminal nucleus caudalis (TNC), a key pain-processing center in the brainstem. Here, CGRP acts as a neuromodulator, facilitating synaptic transmission and promoting a state of heightened neuronal excitability known as central sensitization. This state is responsible for symptoms like allodynia (pain from non-painful stimuli) and the persistence of headache.[1]

Pharmacological and Pharmacokinetic Profile of this compound

This compound is a potent and selective competitive antagonist of the human CGRP receptor.[1] Its pharmacological profile is characterized by high-affinity binding and potent functional inhibition, with a pharmacokinetic profile suitable for once-daily oral administration for migraine prevention.[1][3]

| Parameter | Value | Species / System | Reference |

| Binding Affinity (Ki) | 0.015 ± 0.002 nM | Human (cloned CGRP receptor) | [1] |

| 0.026 ± 0.005 nM | Human (native CGRP receptor) | [1] | |

| 0.009 ± 0.001 nM | Rhesus Monkey | [1] | |

| 0.7 nM | Rat | [4] | |

| Functional Potency (IC50) | 0.026 nM | Human (α-CGRP-stimulated cAMP assay) | [1] |

| Selectivity | >92-fold selective for CGRP receptor over AMY1 receptor | Human Receptors | [1] |

| >10,000-fold selective for CGRP receptor over AM1, AM2, CTR, AMY3 | Human Receptors | [1] | |

| Pharmacokinetics | |||

| Time to Peak (Tmax) | ~2 hours | Human | [1][3] |

| Elimination Half-life (t½) | ~11 hours | Human | [1][2][3] |

| Apparent Volume of Distribution (Vz/F) | 292 L | Human | [1][2] |

This compound's Effect on Peripheral CGRP Signaling

The prevailing evidence indicates that this compound exerts its primary therapeutic effect by blocking CGRP receptors outside the blood-brain barrier (BBB).[1] This peripheral antagonism prevents the initiation of the migraine cascade.

Mechanism of Peripheral Action

This compound competitively binds to the CGRP receptor, which is a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1] This action blocks CGRP-mediated downstream signaling, primarily the synthesis of cyclic adenosine monophosphate (cAMP), thereby preventing vasodilation and inhibiting neurogenic inflammation.[1]

Preclinical Evidence of Peripheral Action

This compound's peripheral activity has been demonstrated in multiple preclinical models.

Inhibition of CGRP-Mediated Vasodilation: The capsaicin-induced dermal vasodilation (CIDV) model is a validated in vivo assay where topical capsaicin triggers the release of CGRP from sensory nerves, causing localized vasodilation. This compound potently inhibits this effect.[1]

| Model | Parameter | Value | Reference |

| Rhesus Monkey CIDV | EC50 | 1.04 nM | [1] |

| Human CIDV | EC50 | 1.51 nM | [1] |

| Human CIDV | EC90 (estimated) | 13.6 nM | [1] |

Attenuation of Nociceptor Activation: In a rat model, cortical spreading depression (CSD)—an event linked to migraine aura—was used to induce the activation of peripheral meningeal nociceptors. This compound significantly reduced this activation.[5]

| Nociceptor Type | Effect of this compound (5 mg/kg, oral) | Timing of Effect | Reference |

| C-fibers | Significantly reduced response amplitude and probability | Early phase (first hour post-CSD) | [5][6] |

| Aδ-fibers | Significantly reduced response amplitude and probability | Delayed phase (2nd and 3rd hours post-CSD) | [5][6] |

This compound's Effect on Central CGRP Signaling

While this compound has limited brain penetration, preclinical studies show it has a profound impact on central trigeminovascular neurons.[1][7] This effect is largely considered to be an indirect consequence of its potent peripheral blockade.

Limited Blood-Brain Barrier Penetration

A key feature of this compound is its limited ability to cross the BBB.[1] This is supported by its high apparent volume of distribution (Vz/F = 292 L) and findings from studies on the gepant class showing minimal CGRP receptor occupancy in the central nervous system at clinically relevant doses.[1][7] The primary site of action is therefore believed to be on peripheral CGRP receptors located on trigeminal ganglion neurons and dural blood vessels, which lie outside the BBB.

Indirect Prevention of Central Sensitization

The leading hypothesis is that by blocking peripheral CGRP receptors, this compound prevents the initial sensitization of meningeal nociceptors. This reduction in the afferent nociceptive barrage to the TNC prevents the subsequent cascade of events that lead to the establishment of central sensitization.

Preclinical Evidence of Central Effects

Despite low BBB penetration, this compound has demonstrated effects on central neurons in animal models. In anesthetized rats, this compound administered intravenously was shown to prevent the CSD-induced activation and sensitization of two key types of central dura-sensitive trigeminovascular neurons in the spinal trigeminal nucleus.[8]

| Central Neuron Type | Effect of this compound (5 mg/kg, IV) | Finding | Reference |

| High Threshold (HT) Neurons | Prevented activation and sensitization | 8/10 activated neurons in control vs. 1/10 in this compound group (p=0.005) | [8] |

| Wide Dynamic Range (WDR) Neurons | Prevented sensitization, but not activation | Attenuated the overall increase in firing and enhanced responses to dural stimulation | [8] |

This evidence suggests that even without significant central receptor occupancy, peripheral CGRP blockade is sufficient to quell the downstream central consequences of a migraine trigger like CSD.

Key Experimental Protocols

The characterization of this compound's mechanism relied on several key experimental methodologies.

In Vitro Receptor Binding and Functional Assays

-

Competitive Radioligand Binding Assay: This assay determines the binding affinity (Ki) of this compound.

-

Protocol: Cell membranes from Human Embryonic Kidney (HEK293) cells recombinantly expressing the human CGRP receptor (CLR/RAMP1) are prepared.[7] The membranes are incubated with a fixed concentration of a radiolabeled CGRP ligand (e.g., ¹²⁵I-hCGRP) and varying concentrations of unlabeled this compound.[7] The reaction is allowed to reach equilibrium. The bound radioligand is separated from the free (unbound) radioligand via vacuum filtration through glass fiber filters. The radioactivity trapped on the filters is quantified using a gamma counter. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki value.[9]

-

-

cAMP Accumulation Assay: This functional assay measures this compound's potency (IC50) in blocking CGRP-induced signal transduction.

-

Protocol: Whole HEK293 cells expressing the CGRP receptor are pre-incubated with varying concentrations of this compound.[7] The cells are then stimulated with a fixed concentration of human α-CGRP (typically the EC80) to induce the production of intracellular cyclic adenosine monophosphate (cAMP).[10] After incubation, the cells are lysed, and the amount of accumulated cAMP is measured, often using a competitive immunoassay format like Homogeneous Time-Resolved Fluorescence (HTRF).[11] The antagonist's potency is determined by its ability to inhibit the CGRP-stimulated cAMP response.[12]

-

Capsaicin-Induced Dermal Vasodilation (CIDV) Model

-

Objective: To assess the in vivo pharmacodynamic effect of this compound on CGRP-mediated vasodilation.

-

Protocol (Human): The study is conducted on the volar surface of a subject's forearm.[13] Baseline dermal blood flow (DBF) is measured using a non-invasive technique like Laser Doppler Imaging (LDI).[14] this compound or placebo is administered orally. After a set time, capsaicin solution is applied topically to a defined area of the skin to induce neurogenic inflammation and CGRP release.[13] The LDI is used to continuously measure the change in DBF over a period (e.g., 30-60 minutes). The primary endpoint is the inhibition of the capsaicin-induced increase in DBF, from which parameters like EC50 and EC90 can be calculated.[1][15]

-

Single-Unit Recording of Trigeminal Neurons (Rat Model)

-

Objective: To measure the effect of this compound on the electrophysiological activity of peripheral (trigeminal ganglion) and central (spinal trigeminal nucleus) neurons in response to a migraine trigger.

-

Protocol: Male Sprague-Dawley rats are anesthetized.[5] A craniotomy is performed to expose the dura mater and cortex. For peripheral recordings, a recording microelectrode is advanced into the trigeminal ganglion to isolate a single dural-receptive neuron (Aδ or C-fiber).[6] For central recordings, the electrode is advanced into the spinal trigeminal nucleus to isolate a neuron (HT or WDR) that responds to dural stimulation.[8] After characterizing the neuron's baseline activity, this compound or vehicle is administered (e.g., orally or intravenously). Cortical Spreading Depression (CSD) is then induced by applying KCl to the cortical surface. The neuron's firing rate (action potentials) is recorded continuously before and for several hours after CSD to measure activation and sensitization (i.e., an enhanced response to mechanical stimulation of their receptive field).[5][8]

-

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. Single‐Dose Pharmacokinetics and Safety of this compound in Adults With Hepatic Impairment: Results From an Open‐Label, Phase 1 Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. This compound – an orally-administered CGRP antagonist – attenuates activation of meningeal nociceptors by CSD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - an orally-administered CGRP antagonist - attenuates activation of meningeal nociceptors by CSD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacologic characterization of this compound: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel insight into this compound mechanisms of action in migraine prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Gel-forming antagonist provides a lasting effect on CGRP-induced vasodilation [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of anti-migraine therapeutics using the capsaicin-induced dermal blood flow model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of capsaicin-induced increase in dermal blood flow by the oral CGRP receptor antagonist, telcagepant (MK-0974) - PMC [pmc.ncbi.nlm.nih.gov]

Atogepant's Downstream Signaling Effects: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atogepant is an orally administered, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist, also known as a gepant. It is approved for the preventive treatment of episodic and chronic migraine. This technical guide provides an in-depth exploration of the downstream signaling effects of this compound, focusing on its molecular mechanism of action. The information is presented through quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Core Mechanism of Action: CGRP Receptor Antagonism

The primary mechanism of this compound is the competitive antagonism of the CGRP receptor.[1] CGRP is a 37-amino acid neuropeptide that plays a pivotal role in the pathophysiology of migraine, contributing to neurogenic inflammation, vasodilation, and pain sensitization.[2][3] this compound selectively binds to the CGRP receptor, preventing the binding of CGRP and thereby inhibiting its downstream signaling cascades.[1][2]

The CGRP Signaling Cascade

The CGRP receptor is a complex of the calcitonin receptor-like receptor (CLR), a G protein-coupled receptor, and a receptor activity-modifying protein 1 (RAMP1). Upon CGRP binding, the receptor complex primarily couples to the Gαs protein, initiating a well-characterized signaling pathway.

The key downstream signaling pathway initiated by CGRP binding to its receptor involves the following steps:

-

Activation of Adenylyl Cyclase : The activated Gαs subunit stimulates adenylyl cyclase.

-

Increase in cyclic Adenosine Monophosphate (cAMP) : Adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP levels.

-

Activation of Protein Kinase A (PKA) : cAMP binds to and activates PKA.

-

Phosphorylation of Downstream Targets : PKA then phosphorylates various downstream targets, leading to cellular responses such as vasodilation and modulation of ion channel activity, which are implicated in migraine pathology.[2]

This compound, by blocking the initial step of CGRP binding, effectively prevents this entire cascade.

Quantitative Data on this compound's In Vitro Activity

The potency and selectivity of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | Value | Species | Cell Line | Assay Type | Reference |

| Binding Affinity (Ki) | 0.017 nM | Human | HEK293 | Radioligand Binding | [4] |

| ~0.07 nM | Human | SK-N-MC | Radioligand Binding | [5] | |

| Functional Potency (IC50) | 0.1 nM | Human | HEK293 | cAMP Accumulation | [4] |

| ~0.16 nM | Human | SK-N-MC | cAMP Accumulation | [5] |

Table 1: this compound Binding Affinity and Functional Potency at the Human CGRP Receptor.

| Receptor | This compound Affinity/Potency | Selectivity vs. CGRP Receptor | Reference |

| Amylin1 (AMY1) | Significant Affinity | Lower than for CGRP receptor | [1][6] |

| Adrenomedullin | Lacks Appreciable Affinity | >10,000-fold | [1][5] |

| Calcitonin | Lacks Appreciable Affinity | >10,000-fold | [1][5] |

Table 2: Selectivity Profile of this compound.

Experimental Protocols

This section details the methodologies for key experiments used to investigate the downstream signaling effects of this compound.

In Vitro Assays

This assay is used to determine the binding affinity (Ki) of this compound to the CGRP receptor.

-

Objective : To quantify the direct interaction between this compound and the CGRP receptor.

-

Principle : This is a competitive binding assay where unlabeled this compound competes with a radiolabeled CGRP ligand (e.g., [125I]-CGRP) for binding to cell membranes expressing the CGRP receptor.

-

Detailed Methodology :

-

Cell Culture and Membrane Preparation :

-

Human Embryonic Kidney 293 (HEK293) or SK-N-MC cells, engineered to express the human CGRP receptor, are cultured to confluency.

-

Cells are harvested and homogenized in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and debris. The supernatant is then centrifuged at high speed to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an assay buffer. Protein concentration is determined using a standard method like the BCA assay.

-

-

Assay Setup :

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the membrane preparation, a fixed concentration of [125I]-CGRP, and varying concentrations of unlabeled this compound.

-

Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of unlabeled CGRP) are included.

-

-

Incubation : The plate is incubated (e.g., for 60-120 minutes at room temperature) with gentle agitation to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand : The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with the bound radioligand.

-

Quantification : The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis :

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of this compound to generate a competition curve.

-

The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve.

-

The Ki is then calculated using the Cheng-Prusoff equation.

-

-

This functional assay measures the ability of this compound to inhibit CGRP-induced cAMP production, providing a measure of its functional potency (IC50).

-

Objective : To determine the functional antagonism of this compound on the CGRP receptor signaling pathway.

-

Principle : Cells expressing the CGRP receptor are stimulated with CGRP, which leads to an increase in intracellular cAMP. This compound, as an antagonist, will block this effect in a dose-dependent manner. The amount of cAMP is quantified, often using a competitive immunoassay with a fluorescent or luminescent readout (e.g., HTRF).

-

Detailed Methodology :

-

Cell Culture :

-

HEK293, SK-N-MC, or Cos7 cells expressing the human CGRP receptor are cultured in multi-well plates.

-

-

Compound Addition :

-

Cells are pre-incubated with varying concentrations of this compound or vehicle.

-

-

Stimulation :

-

A fixed concentration of CGRP (typically the EC80, the concentration that gives 80% of the maximal response) is added to the wells to stimulate cAMP production.

-

-

Incubation : The plate is incubated for a defined period (e.g., 30 minutes at room temperature) to allow for cAMP accumulation.

-

Cell Lysis and Detection :

-

A lysis buffer containing detection reagents is added to the wells. For a Homogeneous Time-Resolved Fluorescence (HTRF) assay, this would include a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

-

-

Quantification :

-

The plate is incubated for approximately 60 minutes at room temperature to allow the immunoassay to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader. In this competitive assay, a high level of intracellular cAMP leads to a low HTRF signal, and vice versa.

-

-

Data Analysis :

-

A standard curve is generated using known concentrations of cAMP to convert the HTRF signal to cAMP concentrations.

-

The percentage inhibition of the CGRP-induced cAMP response is plotted against the log concentration of this compound.

-

The IC50 value is determined from the resulting dose-response curve.

-

A Schild analysis can be performed to determine the pA2 value, which characterizes the potency of a competitive antagonist.[7]

-

-

In Vivo Models

This model is used to assess the efficacy of potential migraine therapeutics in a preclinical setting that mimics aspects of migraine-like pain.

-

Objective : To evaluate the ability of this compound to prevent or reverse tactile allodynia (pain from a normally non-painful stimulus) induced by NTG.

-

Principle : Systemic administration of NTG, a nitric oxide donor, can induce delayed hypersensitivity in rodents, which is considered analogous to the headache phase of migraine.

-

Detailed Methodology :

-

Animals : Adult male Sprague-Dawley rats are commonly used.

-

NTG Administration : Rats are administered NTG (e.g., 10 mg/kg, intraperitoneally) to induce a state of hyperalgesia.[8][9]

-

This compound Treatment : this compound is administered orally at various doses, either before (preventive) or after (reversal) the NTG injection.

-

Behavioral Testing : At a specific time point after NTG administration (e.g., 2-4 hours), tactile allodynia is assessed. This is often done by applying von Frey filaments of varying forces to the periorbital or facial region and observing the withdrawal threshold.

-

Data Analysis : The withdrawal thresholds of the this compound-treated groups are compared to those of the vehicle-treated control group to determine the efficacy of the drug in mitigating NTG-induced allodynia.

-

This model serves as a pharmacodynamic biomarker to demonstrate target engagement of CGRP receptor antagonists in vivo.

-

Objective : To measure the ability of this compound to inhibit the vasodilation caused by the release of endogenous CGRP.

-

Principle : Topical application of capsaicin to the skin activates sensory nerves, causing the local release of CGRP, which in turn leads to vasodilation and an increase in dermal blood flow. This increase in blood flow can be quantified using laser Doppler imaging.

-

Detailed Methodology :

-

Subjects : Rhesus monkeys or human volunteers are used.

-

This compound Administration : Subjects receive an oral dose of this compound or placebo.

-

Capsaicin Application : At a specified time after drug administration, a solution of capsaicin is applied topically to a marked area of the skin (e.g., the forearm).

-

Blood Flow Measurement : Dermal blood flow is measured at baseline (before capsaicin) and at various time points after capsaicin application using a laser Doppler imager.

-

Data Analysis : The percentage increase in dermal blood flow from baseline is calculated. The inhibition of this capsaicin-induced increase in the this compound-treated group is compared to the placebo group to assess the pharmacodynamic effect of the drug.

-

Conclusion

This compound exerts its therapeutic effect in migraine prevention by acting as a potent and selective antagonist of the CGRP receptor. This action directly inhibits the primary downstream signaling cascade involving adenylyl cyclase activation and subsequent cAMP production. The quantitative data from in vitro binding and functional assays confirm its high affinity and potency. The detailed experimental protocols for both in vitro and in vivo studies provide a robust framework for the characterization of this compound and other CGRP receptor antagonists, facilitating the ongoing development of targeted therapies for migraine.

References

- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. NTG induced Migraine Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 6. giffordbioscience.com [giffordbioscience.com]

- 7. benchchem.com [benchchem.com]

- 8. egrove.olemiss.edu [egrove.olemiss.edu]

- 9. The effects of repeated nitroglycerin administrations in rats; modeling migraine-related endpoints and chronification - PubMed [pubmed.ncbi.nlm.nih.gov]

The chemical synthesis and structural activity relationship of Atogepant

An In-depth Technical Guide to the Chemical Synthesis and Structure-Activity Relationship of Atogepant

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (brand name Qulipta®) is an orally administered, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist.[1][2] It is approved for the preventive treatment of both episodic and chronic migraine in adults.[1][3] As a member of the "gepant" class of drugs, this compound represents a targeted therapeutic approach, blocking the CGRP signaling pathway, which is critically implicated in the pathophysiology of migraine.[1][4] This document provides a detailed overview of the chemical synthesis of this compound, its mechanism of action, structure-activity relationships, and the key experimental protocols used in its characterization.

Chemical Synthesis

The synthesis of this compound, a structurally complex molecule, involves a multi-step process that culminates in the coupling of two key fragments: a spirocyclic carboxylic acid and a substituted piperidinone amine. The overall strategy is designed to control the stereochemistry at multiple chiral centers.

A representative synthesis is detailed below, involving the preparation of the amine and acid fragments followed by their final amide coupling.[5]

1. Synthesis of the Carboxylic Acid Fragment

The synthesis of the spirocyclic carboxylic acid portion begins with a diacid, which undergoes a series of transformations including esterification, bromination, reduction, mesylation, and cyclization to form the core spirocycle.[5] A key step involves a palladium-mediated carbonylation, followed by chiral supercritical fluid chromatography (SFC) to isolate the desired enantiomer of the methyl ester intermediate.[5]

2. Synthesis of the Amine Fragment

The amine fragment synthesis starts from a corresponding carboxylic acid, which is converted to a Weinreb amide and then a methyl ketone.[5] An enzymatic reductive amination is a critical step, inducing cyclization to form the piperidone ring with high diastereoselectivity.[5] Subsequent epimerization, N-alkylation with a trifluoroethyl group, and deprotection reveal the primary amine, which is then prepared for the final coupling step.[5]

3. Final Coupling and Purification

The final step is the amide bond formation between the spirocyclic carboxylic acid and the piperidinone amine. The amine salt is free-based and then subjected to an EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) coupling reaction with the carboxylic acid to yield this compound.[5]

A detailed purification process has been described to ensure high purity and control potential impurities.[6] This involves crystallization from a methanol/water solvent system to effectively remove starting materials and side-products, yielding this compound with high purity (e.g., >99.8%).[6]

Mechanism of Action & Signaling Pathway

Migraine pathophysiology is significantly driven by the neuropeptide CGRP.[4][7] During a migraine attack, CGRP is released from trigeminal nerve endings, leading to vasodilation of cranial blood vessels and neurogenic inflammation, which contribute to migraine pain.[1][4]

This compound functions as a competitive antagonist at the CGRP receptor.[2][7] By binding to the receptor, it blocks CGRP from exerting its effects, thereby preventing the downstream signaling that leads to vasodilation and pain transmission.[4] This mechanism makes this compound effective for the preventive treatment of migraine.

Structure-Activity Relationship (SAR)

This compound's chemical structure has been optimized for high potency, selectivity, and favorable pharmacokinetic properties. While extensive SAR studies are proprietary, key structural features are known to be critical for its activity.

-

High Potency : this compound demonstrates potent antagonism of the human CGRP receptor, with reported Ki and IC50 values in the sub-nanomolar range.[8]

-

Selectivity : It is highly selective for the CGRP receptor, showing over 10,000-fold selectivity against related calcitonin family receptors.[8] It does exhibit some affinity for the amylin1 receptor, but significantly less than for the CGRP receptor.[7]

-

Trifluorophenyl Group : The 2,3,6-trifluorophenyl moiety on the piperidinone ring is a crucial component for high-affinity binding. A similar compound without this substitution showed a lower affinity, highlighting the importance of these fluorine atoms for receptor interaction.[9]

-

Spirocyclic Core : The rigid spirocyclic core helps to correctly orient the pharmacophoric elements for optimal interaction with the receptor binding pocket.

-

Trifluoroethyl Group : The N-trifluoroethyl group on the piperidinone ring also contributes to the overall binding and pharmacokinetic profile of the molecule.

Quantitative Data Summary

Table 1: Pharmacological & Pharmacokinetic Properties

| Parameter | Value | Species/System | Reference |

| Binding Affinity (Ki) | ~0.07 nM | Human CGRP Receptor | [8] |

| Functional Potency (IC50) | ~0.16 nM | cAMP accumulation assay (SK-N-MC cells) | [8] |

| Tmax (Time to Peak) | ~2 hours | Humans (60 mg dose) | [1][10] |

| t1/2 (Half-life) | ~11 hours | Humans | [1][10] |

| Cmax (Peak Concentration) | 740 ng/mL | Humans (60 mg dose) | [1][10] |

| AUC (Area Under Curve) | 3470 ng·h/mL | Humans (60 mg dose) | [1] |

| Primary Metabolism | CYP3A4 | Humans | [10] |

Table 2: Summary of Clinical Efficacy (Pivotal Trials)

| Trial | Population | Dose | Primary Endpoint: Change from Baseline in Mean Monthly Migraine Days (MMDs) | Reference |

| ADVANCE | Episodic Migraine | 10 mg QD | -3.7 (vs. -2.5 for Placebo) | [11] |

| 30 mg QD | -3.9 (vs. -2.5 for Placebo) | [11] | ||

| 60 mg QD | -4.2 (vs. -2.5 for Placebo) | [11] | ||

| PROGRESS | Chronic Migraine | 60 mg QD | -6.8 (vs. -5.1 for Placebo) | [3] |

| 30 mg BID | -7.5 (vs. -5.1 for Placebo) | [3] | ||

| ECLIPSE | Acute Treatment | 60 mg | 24.3% of patients achieved pain freedom at 2 hours (vs. 13.1% for Placebo) | [12] |

Experimental Protocols

CGRP Receptor Binding Assay (Representative Protocol)

This assay measures the affinity of this compound for the CGRP receptor.[7]

-

Preparation : Membranes are prepared from Human Embryonic Kidney (HEK293) cells stably expressing the human CGRP receptor (CLR/RAMP1).

-

Incubation : Cell membranes are incubated with a radiolabeled CGRP ligand (e.g., ¹²⁵I-CGRP) and varying concentrations of this compound in a suitable binding buffer.

-

Equilibrium : The mixture is incubated to allow binding to reach equilibrium.

-

Separation : Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

-

Detection : The radioactivity retained on the filter (representing bound ligand) is quantified using a gamma counter.

-

Analysis : The data are analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibition constant (Ki) is calculated.

cAMP Functional Assay (Representative Protocol)

This assay determines the functional potency of this compound as a receptor antagonist.[7][8]

-

Cell Culture : HEK293 cells expressing the human CGRP receptor are cultured and seeded into microplates.

-

Pre-incubation : Cells are pre-incubated with various concentrations of this compound.

-

Stimulation : Cells are then stimulated with a fixed concentration of human α-CGRP to induce cAMP production.

-

Lysis & Detection : After incubation, cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., HTRF or ELISA).

-

Analysis : The concentration-response curve for this compound's inhibition of the CGRP-stimulated cAMP response is plotted to determine the IC50 value.

In Vivo Pharmacodynamic Models

-

Rat Nitroglycerine Model : This model is used to assess the in vivo efficacy of potential anti-migraine drugs. Administration of nitroglycerine to rats induces a state of hyperalgesia (increased sensitivity to pain), which can be measured as facial allodynia. The ability of this compound to dose-dependently inhibit this allodynia demonstrates its in vivo activity against CGRP-dependent effects.[7]

-

Primate Capsaicin-Induced Dermal Vasodilation (CIDV) : In this model, capsaicin is injected into the skin of a primate, causing a localized release of CGRP and subsequent vasodilation (flushing). The ability of orally administered this compound to inhibit this vasodilation provides a direct measure of its CGRP receptor antagonist activity in vivo and helps establish a plasma concentration-efficacy relationship.[7]

Conclusion

This compound is a highly potent and selective CGRP receptor antagonist developed through a sophisticated synthetic process. Its structure is finely tuned to provide optimal interaction with the CGRP receptor, leading to effective blockade of the signaling pathway implicated in migraine. The robust preclinical and clinical data underscore its efficacy and safety as a preventive treatment for both episodic and chronic migraine, offering a valuable therapeutic option for a debilitating neurological condition.

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C29H23F6N5O3 | CID 72163100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. How is this compound synthesised?_Chemicalbook [chemicalbook.com]

- 6. tdcommons.org [tdcommons.org]

- 7. Pharmacologic characterization of this compound: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medkoo.com [medkoo.com]

- 9. researchgate.net [researchgate.net]

- 10. Population Pharmacokinetics of this compound for the Prevention of Migraine | springermedizin.de [springermedizin.de]

- 11. New England Journal of Medicine Publishes 12-Week Results from Study Evaluating this compound for the Preventive Treatment of Migraine [prnewswire.com]

- 12. news.abbvie.com [news.abbvie.com]

Methodological & Application

Application Note: In Vitro Assays for Determining Atogepant Potency and Selectivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atogepant is an orally administered, small-molecule calcitonin gene-related peptide (CGRP) receptor antagonist approved for the preventive treatment of migraine.[1][2] Its therapeutic efficacy is rooted in its high potency and selectivity for the CGRP receptor. This document provides detailed protocols and application notes for the key in vitro assays used to characterize the pharmacological profile of this compound, including receptor binding and functional cell-based assays. The presented methodologies are essential for researchers in pharmacology and drug development engaged in the study of CGRP antagonists.

Introduction to this compound and CGRP Signaling

Migraine pathophysiology involves the activation of the trigeminal nervous system and the subsequent release of CGRP, a potent vasodilator neuropeptide.[3][4] CGRP exerts its effects by binding to the CGRP receptor, a heterodimer composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[5] This interaction activates the Gαs subunit of the associated G-protein, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP) levels.[5][6] this compound is a competitive antagonist that blocks CGRP from binding to its receptor, thereby inhibiting this signaling cascade.[3][4]

Potency Determination Assays

The potency of this compound is quantified by its binding affinity (Ki) and its functional inhibitory concentration (IC50) at the CGRP receptor.

CGRP Receptor Radioligand Binding Assay

This assay measures the affinity of this compound for the CGRP receptor by quantifying its ability to compete with a radiolabeled CGRP ligand.

Experimental Protocol:

-

Cell Culture and Membrane Preparation:

-

Culture Human Embryonic Kidney 293 (HEK293) cells stably co-expressing human CLR and RAMP1.[7]

-

Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 500 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Binding Reaction:

-

In a 96-well plate, add the following components in order:

-

Binding Buffer (25 mM HEPES, 2.5 mM CaCl₂, 1.0 mM MgCl₂, 0.2% BSA, pH 7.4).

-

Varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁶ M).

-

A fixed concentration of radioligand, [¹²⁵I]-hCGRP.[7]

-

Cell membrane preparation.

-

-

Define non-specific binding using a high concentration of unlabeled CGRP.

-

-

Incubation and Filtration:

-

Incubate the plate at room temperature for a defined period (e.g., 120 minutes) to reach equilibrium.

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters rapidly with ice-cold wash buffer to remove any remaining unbound radioligand.

-

-

Detection and Data Analysis:

-

Dry the filter plate and add scintillation cocktail to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Calculate the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Functional Antagonist Assay (cAMP Accumulation)

This functional assay determines this compound's potency by measuring its ability to inhibit CGRP-stimulated production of intracellular cAMP.

Experimental Protocol:

-

Cell Culture and Seeding:

-

Assay Procedure:

-

Wash the cells with a serum-free medium or buffer.

-

Add a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[9]

-

Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulate the cells with a fixed concentration of human α-CGRP (typically at its EC80 concentration to ensure a robust signal).

-

Incubate for a further period (e.g., 30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells using the lysis buffer provided with the cAMP detection kit.

-

Measure the intracellular cAMP concentration using a competitive immunoassay, such as Homogeneous Time-Resolved Fluorescence (HTRF), ELISA, or AlphaScreen.[9]

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP signal against the log concentration of this compound.

-

Normalize the data with 0% inhibition corresponding to CGRP stimulation alone and 100% inhibition corresponding to the basal (unstimulated) level.

-

Fit the curve using a four-parameter logistic equation to determine the IC50 value, which represents this compound's functional potency.

-

Quantitative Data Summary

The following tables summarize the reported in vitro potency and selectivity of this compound.

Table 1: this compound Potency at the Human CGRP Receptor

| Assay Type | Cell Line | Parameter | Value (nM) | Reference |

| Radioligand Binding | HEK293 (cloned) | Ki | 0.015 ± 0.002 | [1][7] |

| Radioligand Binding | Human tissue (native) | Ki | 0.026 ± 0.005 | [1] |

| Functional (cAMP) | HEK293 (cloned) | IC50 | 0.026 | [1] |

| Functional (cAMP) | SK-N-MC | Ki | ≈ 0.07 | [8] |

| Functional (cAMP) | SK-N-MC | IC50 | ≈ 0.16 | [8] |

Table 2: this compound Selectivity Profile Against Related Human Receptors

This profile demonstrates this compound's high selectivity for the CGRP receptor over other members of the calcitonin receptor family.[7][10]

| Receptor Target | Functional IC50 (nM) | Fold-Selectivity vs. CGRP (IC50 = 0.026 nM) | Reference |

| CGRP | 0.026 | - | [10] |

| AMY1 (Amylin 1) | 2.4 | ~92-fold | [10] |

| AM2 (Adrenomedullin 2) | 400 | ~15,385-fold | [10] |

| AMY3 (Amylin 3) | 1418 | ~54,538-fold | [10] |

| AM1 (Adrenomedullin 1) | >18000 | >692,300-fold | [10] |

| CRT (Calcitonin) | 6274 | ~241,300-fold | [10] |

Conclusion

The in vitro pharmacological profile of this compound reveals it to be a highly potent and selective antagonist of the human CGRP receptor.[1] Radioligand binding assays demonstrate low picomolar affinity (Ki = 0.015 nM), and functional assays confirm this potency with a corresponding low picomolar IC50 of 0.026 nM for the inhibition of CGRP-mediated cAMP signaling.[1][7] Furthermore, selectivity profiling against related calcitonin family receptors confirms minimal off-target activity, with selectivity ratios ranging from approximately 90-fold to over 690,000-fold.[10] These robust in vitro characteristics provide a strong molecular basis for this compound's clinical efficacy in the preventive treatment of migraine.

References

- 1. This compound: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacologic characterization of this compound: A potent and selective calcitonin gene-related peptide receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. par.nsf.gov [par.nsf.gov]

- 6. Pharmacological characterization of ubrogepant and this compound in cAMP assays at human, rat, and mouse calcitonin family receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. medkoo.com [medkoo.com]

- 9. resources.revvity.com [resources.revvity.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols for Evaluating Atogepant Efficacy in Preclinical Animal Models of Migraine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Migraine is a debilitating neurological disorder characterized by severe headaches, often accompanied by photophobia, phonophobia, and nausea. The calcitonin gene-related peptide (CGRP) has been identified as a key player in the pathophysiology of migraine.[1][2] Atogepant is an orally administered, small-molecule CGRP receptor antagonist approved for the preventive treatment of migraine.[1][3][4] By competitively blocking the CGRP receptor, this compound inhibits trigeminovascular nociception, a key process in the generation of migraine pain.[2][3]

These application notes provide detailed protocols for established preclinical animal models relevant to the study of migraine and the evaluation of the therapeutic efficacy of CGRP receptor antagonists like this compound. The described models—the Nitroglycerin (NTG)-Induced Model, the Cortical Spreading Depression (CSD) Model, and the Inflammatory Soup (IS) Model—recapitulate key aspects of migraine pathophysiology, including central sensitization, trigeminal activation, and neurogenic inflammation.

CGRP Signaling Pathway in Migraine